molecular formula C9H8BrNO2 B2513873 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid CAS No. 2091004-88-3

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid

Cat. No.: B2513873
CAS No.: 2091004-88-3
M. Wt: 242.072
InChI Key: XBAWKFQBUSVFSL-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a bromopyridine moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction.

Chemical Reactions Analysis

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents like potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the carboxylic acid group can form hydrogen bonds, further affecting its interactions with proteins and enzymes .

Comparison with Similar Compounds

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid can be compared to similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropane ring and a carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAWKFQBUSVFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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